molecular formula C23H29ClN6O6 B10781147 (E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide

(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide

Cat. No.: B10781147
M. Wt: 521.0 g/mol
InChI Key: AEIPSSWDRGYIBS-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide is a complex organic compound that features a combination of functional groups, including a pyrimidine ring, a piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety, and finally the attachment of the (E)-but-2-enedioic acid group. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins, nucleic acids, and cell membranes. Its structural features suggest it could have interesting biological activity, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new medications for various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure suggests it may interact with multiple pathways, potentially affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide include other pyrimidine derivatives, piperazine-containing compounds, and carboxamides. Examples include:

  • Pyrimidine-4-carboxamide derivatives
  • Piperazine-based drugs such as antipsychotics or antihistamines
  • Compounds with (E)-but-2-enedioic acid moieties

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29ClN6O6

Molecular Weight

521.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H25ClN6O2.C4H4O4/c1-28-17-4-3-14(20)13-16(17)26-11-9-25(10-12-26)8-2-6-22-19-23-7-5-15(24-19)18(21)27;5-3(6)1-2-4(7)8/h3-5,7,13H,2,6,8-12H2,1H3,(H2,21,27)(H,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

AEIPSSWDRGYIBS-WLHGVMLRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCNC3=NC=CC(=N3)C(=O)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCNC3=NC=CC(=N3)C(=O)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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